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Alisertib Pediatric Dosing & Efficacy at a Glance

The table below summarizes the core quantitative findings from pivotal pediatric clinical trials to facilitate

easy comparison.

Trial Phase & Focus
Recommended
Dose & Schedule

Key Efficacy
Findings

Primary Toxicities

Phase II: Single Agent
(Multiple
Recurrent/Refractory Solid

Tumors) [1] [2] [3]

80 mg/m²/day,

orally, Days 1-7,
every 21 days [1]

Objective

Response Rate
(ORR) < 5% (5/137

patients) [1] [2]

Myelosuppression (most

frequent) [1]

Phase I: Combination
Therapy (with Irinotecan &
Temozolomide for

Neuroblastoma) [4] [5]

60 mg/m²/day,

orally, Days 1-7,
every 21 days [4]

[5]

ORR: 31.8% (50%

at MTD); 2-year
Progression-Free

Survival: 52.4% [4]
[5]

Myelosuppression

(neutropenia 69%,
thrombocytopenia 84%),

Diarrhea (55%), Nausea
(54%) [4]

Detailed Experimental Protocols from Clinical Studies

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://www.smolecule.com/products/s548303?utm_src=pdf-interest
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30777875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6897379/
https://experts.umn.edu/en/publications/a-phase-ii-study-of-alisertib-in-children-with-recurrentrefractor
https://pubmed.ncbi.nlm.nih.gov/30777875/
https://pubmed.ncbi.nlm.nih.gov/30777875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6897379/
https://pubmed.ncbi.nlm.nih.gov/30777875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872349/
https://pubmed.ncbi.nlm.nih.gov/26884555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872349/
https://pubmed.ncbi.nlm.nih.gov/26884555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872349/
https://pubmed.ncbi.nlm.nih.gov/26884555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872349/
https://www.smolecule.com/products/s548303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For researchers designing preclinical or translational studies, here are the detailed methodologies from the

cited clinical trials.

Phase II Single-Agent Trial (ADVL0921) Protocol

This multicenter study established the single-agent activity profile of Alisertib in a pediatric population [1]

[2].

Patient Population: Children and adolescents (median age 10 years) with recurrent or refractory
solid tumors (including neuroblastoma, rhabdomyosarcoma, osteosarcoma) or acute leukemias.

Patients were enrolled in 12 distinct disease strata [2].
Dosing Protocol:

Drug: Alisertib as enteric-coated tablets.
Dose: 80 mg/m² per dose.

Route: Oral.
Schedule: Once daily for 7 consecutive days, followed by a 14-day break (21-day cycle) [1].

Pharmacokinetic (PK) & Pharmacogenomic (PG) Sampling:
PK Studies: Plasma samples were collected to determine the trough concentration (target: ≥1

μmol/L). The median trough on day 4 was 1.3 μmol/L, achieved in 67% of patients [1] [2].
PG Evaluation: Analysis for polymorphisms in the AURKA gene (Phe31Ile, Val57Ile) and the

drug-metabolizing enzyme UGT1A1 (*28 allele). No correlations between PG findings and
toxicity were observed [2].

Response Assessment: Tumor response was evaluated using RECIST 1.1 criteria for solid tumors
after cycle 1 and then every other cycle [2].

Phase I Combination Therapy Trial (NANT) Protocol

This study defined the Maximum Tolerated Dose (MTD) for Alisertib when combined with a standard

chemotherapy backbone [4] [5].

Patient Population: Patients aged 1-30 years with relapsed or refractory neuroblastoma [4].

Dosing Protocol:
Alisertib: Dose-escalated from 45 to 80 mg/m²/day, orally, on Days 1-7.

Irinotecan: 50 mg/m²/dose, intravenously, on Days 1-5.
Temozolomide: 100 mg/m²/dose, orally, on Days 1-5.

Cycle: 21 days [4].
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Supportive Care: At the MTD, the protocol mandated mandatory myeloid growth factor support
(starting on Day 8) and cephalosporin prophylaxis for diarrhea [4].
Dose-Limiting Toxicities (DLTs) & MTD:

The MTD for Alisertib in this combination was established at 60 mg/m²/day.
Key DLTs were hematological (neutropenia, thrombocytopenia). Non-hematological DLTs

included diarrhea and nausea [4].
Drug-Drug Interaction Analysis: Pharmacokinetic testing was performed and showed no evidence

of a drug-drug interaction between Alisertib and irinotecan [4].

Mechanisms and Workflow for Dose Optimization

The following diagrams illustrate the core mechanism of action of Alisertib and a logical framework for

dose-finding in pediatric populations, based on the clinical evidence.
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Alisertib Administration
(Oral, Enteric-Coated Tablet)

Pharmacokinetics (PK)
- Trough Concentration (Cmin)

- Target: ≥1 μmol/L

Mechanism of Action (MoA)

Inhibits Aurora A Kinase (AAK)

Disrupts Mitotic Spindle Formation Causes Mitotic Delay & Slipgage Disrupts AAK/N-Myc Complex
(in MYCN-amplified tumors)

Cellular Effects

Cell Cycle Arrest Aneuploidy Apoptosis (Cell Death)

Antitumor Activity

Click to download full resolution via product page

Figure 1. Alisertib Mechanism of Action and Pharmacologic Pathway
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Pediatric Dose Optimization Strategy

1. Establish Starting Dose

Reference adult RP2D
with body surface area (BSA) scaling

2. Define Dose & Schedule

Single Agent: 80 mg/m², 7 days on/14 off Combination (e.g., with Irinotecan/Temozolomide):
60 mg/m², 7 days on/14 off

3. Conduct PK/PD Analysis

PK: Verify trough ≥1 μmol/L PD: Assess target engagement
(e.g., mitotic figures, pHH3)

4. Manage Toxicities

Myelosuppression: Monitor blood counts Mucositis/Diarrhea: Prophylaxis & supportive care

5. Assess Efficacy & Adjust
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Toxicity? → Dose reduction/de-escalation No response? → Evaluate combination strategies

Click to download full resolution via product page

Figure 2. Logical Workflow for Pediatric Alisertib Dose-Finding

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is the maximum tolerated dose (MTD) lower when Alisertib is used in combination with

chemotherapy compared to as a single agent? The MTD is often lower in combination therapy due to

overlapping toxicities. In the neuroblastoma trial, Alisertib, irinotecan, and temozolomide all cause

myelosuppression and gastrointestinal toxicity (diarrhea, nausea). Combining them exacerbates these side

effects, necessitating a lower dose of Alisertib (60 mg/m² vs. 80 mg/m²) to maintain a tolerable safety profile

[4] [5].

Q2: What is the scientific rationale for developing Alisertib in pediatric neuroblastoma specifically?

The rationale is strongly linked to MYCN biology. Aurora A kinase binds to and stabilizes the N-Myc

oncoprotein, which is a key driver of high-risk neuroblastoma. Alisertib not only inhibits Aurora A's

catalytic activity but also acts allosterically to disrupt its interaction with N-Myc, leading to N-Myc

degradation. This unique dual mechanism provides a compelling rationale for targeting MYCN-amplified

neuroblastoma [6].

Q3: What are the critical pharmacokinetic (PK) targets and how were they assessed in pediatric

trials? Preclinical models indicated that Alisertib concentrations exceeding 1 μmol/L are required for

maximum antitumor and pharmacodynamic effects [2] [6]. The pediatric phase II trial confirmed that a dose

of 80 mg/m² once daily achieved a median trough concentration of 1.3 μmol/L on day 4, meeting this target

in 67% of patients [1] [2]. This PK validation is essential for confirming that a biologically active exposure is

achieved in the pediatric population.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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